5,5-Difluoro-2-azaspiro[3.3]heptane
Overview
Description
5,5-Difluoro-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C6H9F2N . It has a molecular weight of 133.139 Da . The compound is often associated with trifluoroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is typically stored in a refrigerator . The compound is often found in the form of an oil .
Scientific Research Applications
Drug Discovery and Development
5,5-Difluoro-2-azaspiro[3.3]heptane: is a valuable synthetic target in drug discovery programs due to its unique structural features. The compound’s spirocyclic nature and fluorine substitutions make it a candidate for creating bioisosteres, which are molecules that can mimic the biological effects of another molecule while offering improved properties such as increased metabolic stability or reduced toxicity .
Material Science
In material science, the compound’s potential lies in its ability to act as a building block for polymers with specific properties. The difluoro groups could impart high thermal stability and resistance to degradation, making materials derived from this compound suitable for high-performance applications .
Chemical Synthesis
This compound: serves as an intermediate in the synthesis of more complex chemical structures. Its incorporation into various synthetic pathways can lead to the creation of novel compounds with potential applications across different fields of chemistry .
Biochemistry
The compound’s structural similarity to piperidine, a common motif in many bioactive molecules, suggests that it could be used to design new ligands that interact with biological targets. This could be particularly useful in the development of new pharmaceuticals or in the study of biochemical pathways .
Environmental Applications
While specific environmental applications of This compound are not directly mentioned in the available literature, compounds like this could be explored for their potential use in environmental remediation processes, such as the synthesis of agents that can capture pollutants or facilitate their breakdown .
Industrial Uses
In an industrial context, the compound could be investigated for its utility in the manufacture of specialty chemicals or as a catalyst in certain types of chemical reactions. Its unique properties might offer advantages in terms of efficiency or the ability to catalyze reactions under milder conditions .
Safety and Hazards
Future Directions
Azaspiro[3.3]heptanes, including 5,5-Difluoro-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Future research may focus on overcoming these challenges and exploring the potential of this class of compounds in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 5,5-Difluoro-2-azaspiro[3.3]heptane are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed to interact with its targets in a specific manner that leads to changes in cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
The action of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability, efficacy, and action .
properties
IUPAC Name |
7,7-difluoro-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXJQEQOFFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C12CNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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